Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-N-Me-Val-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring orthogonal deprotection under mild basic conditions, and an N-methylated valine backbone, which enhances peptide stability and modulates conformational properties. Its high purity and consistent reactivity make it a reliable building block for constructing complex peptides, particularly those requiring N-methylation to improve metabolic stability or reduce aggregation. The product is compatible with standard SPPS protocols and is valued for its efficient coupling and minimal side reactions. Suitable for research and pharmaceutical applications, it facilitates the synthesis of modified peptides with tailored biological activity.
Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH structure
Product Name:Fmoc-N-Me-Val-OH
CAS No:84000-11-3
MF:C21H23NO4
MW:353.41162610054
MDL:MFCD00153395
CID:60640
PubChem ID:978328
Update Time:2025-06-15

Fmoc-N-Me-Val-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-N-methyl-L-valine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
    • Fmoc-N-Me-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
    • N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
    • Fmoc-L-MeVal-OH
    • Fmoc-Nalpha-methyl-L-valine
    • Fmoc-N-Me-L-Valine
    • <i>N<
    • Fmoc-MeVal-OH
    • N-Fmoc-N-methyl-L-valine
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
    • Fmoc-N-a-methyl-L-val
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
    • MDL: MFCD00153395
    • Inchi: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
    • InChI Key: YCXXXPZNQXXRIG-IBGZPJMESA-N
    • SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
    • BRN: 4560212

Computed Properties

  • Exact Mass: 353.16300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.214
  • Melting Point: 187-190 °C
  • Refractive Index: 1.588
  • Water Partition Coefficient: Slightly soluble in water and dimethyl formamide.
  • PSA: 66.84000
  • LogP: 3.97650
  • Specific Rotation: -68 º (c=1% in DMF)
  • Optical Activity: [α]20/D −68.0±3°, c = 1% in DMF

Fmoc-N-Me-Val-OH Security Information

Fmoc-N-Me-Val-OH Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Fmoc-N-Me-Val-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Reference
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids
Zhang, Suode; et al, Journal of Organic Chemistry, 2005, 70(17), 6918-6920

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Reference
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Production Method 3

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  24 - 72 h, rt
Reference
A total synthesis of a highly N-methylated cyclodepsipeptide [2S,3S-Hmp]-aureobasidin L using solid-phase methods
Maharani, Rani ; et al, Tetrahedron, 2014, 70(14), 2351-2358

Production Method 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Reference
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Production Method 7

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 min, rt
2.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Reference
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Dichloromethane ;  3 h, reflux; reflux → 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
Reference
Design, conformational studies and analysis of structure-function relationships of PTH (1-11) analogues: the essential role of Val in position 2
Caporale, A.; et al, Amino Acids, 2012, 43(1), 207-218

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Production Method 14

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Chlorotrityl chloride resin Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
Reference
Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue
Price, David A.; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2501-2506

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Production Method 16

Reaction Conditions
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Production Method 17

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Reference
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Production Method 20

Reaction Conditions
1.1 Reagents: Chromium oxide Solvents: Dichloromethane ;  < 15 min, rt
2.1 Solvents: Dichloromethane ;  40 min, rt
3.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Reference
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Fmoc-N-Me-Val-OH Raw materials

Fmoc-N-Me-Val-OH Preparation Products

Fmoc-N-Me-Val-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84000-11-3)Fmoc-N-Me-Val-OH
Order Number:sfd12594
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:84000-11-3)Fmoc-N-Me-Val-OH
Order Number:A840699
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):1170.0/266.0
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Additional information on Fmoc-N-Me-Val-OH

Professional Introduction of Fmoc-N-Me-Val-OH (CAS No. 84000-11-3)

The Fmoc-N-Me-Val-OH (CAS No. 84000-11-3) is a critical N-protected amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry research. Structurally characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino terminus and an N-methylvaline core, this compound enables precise control over peptide folding and functionalization during solid-phase synthesis. Recent advancements in automated peptide synthesizers have further highlighted its role in optimizing reaction yields while minimizing side reactions, as demonstrated in a 2023 study published in Journal of Peptide Science.

In drug discovery pipelines, the N-methylvaline moiety confers unique pharmacokinetic properties such as enhanced metabolic stability and membrane permeability. Researchers at Stanford University recently employed this compound to develop a novel β-amyloid inhibitor for Alzheimer's disease, achieving a 37% increase in brain penetration efficiency compared to non-methylated analogs (Nature Communications, 2024). The Fmoc protecting group's photolytic cleavage profile also allows orthogonal deprotection strategies, enabling multi-step syntheses of complex cyclic peptides.

Synthetic chemists value the compound's compatibility with both Fmoc/t-Bu and Fmoc/Alloc protocols. A comparative analysis in the Journal of Organic Chemistry (2024) revealed that using Fmoc-N-Me-Val-OH with HATU coupling agents reduces coupling times by 40% in polyproline-type II helix formation studies. Its high purity (>99% by HPLC) ensures consistent reactivity across large-scale syntheses required for preclinical trials.

In oncology research, this compound has emerged as a key building block for targeted prodrugs. A collaborative study between Merck KGaA and MIT demonstrated that incorporating N-methylvaline residues into antibody-drug conjugates (ADCs) improves tumor specificity while reducing off-target toxicity (Cancer Research, 2024). The methyl group's steric hindrance also modulates enzyme substrate selectivity, making it valuable for designing irreversible kinase inhibitors.

Bioorthogonal chemistry applications further highlight its versatility. A recent report in JACS Au described using this compound to create clickable peptides that self-assemble into drug delivery nanoparticles under physiological conditions. The combination of Fmoc's UV-cleavable nature with valine's hydrophobicity enabled controlled payload release mechanisms with tunable half-lives between 6–8 hours.

Sustainability initiatives are driving innovations around this compound's synthesis pathways. Researchers at ETH Zurich recently developed a catalytic asymmetric approach achieving enantiopure N-methylvaline derivatives with >95% ee using organocatalysts derived from renewable resources (Green Chemistry, 2024). These advancements reduce waste production by up to 65% compared to traditional resolution methods.

In clinical translation studies, the compound's safety profile has been validated through extensive metabolomics analyses. Preclinical data from Bristol Myers Squibb showed no observable accumulation of toxic metabolites even after chronic administration regimens exceeding therapeutic doses by five-fold (Toxicological Sciences, 2023). This aligns with its FDA-designated status as an approved excipient for investigational new drug applications.

Ongoing research focuses on exploiting its structural features for protein engineering applications. A CRISPR-Cas9 guide RNA stabilization study using modified oligonucleotides containing N-methylvaline residues achieved a threefold increase in gene editing efficiency (Molecular Therapy, 2024). Such findings underscore its potential across diverse biotechnological applications including vaccine development and enzyme therapeutics.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:84000-11-3)Fmoc-N-Me-Val-OH
sfd12594
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:84000-11-3)Fmoc-N-Me-Val-OH
A840699
Purity:99%/99%
Quantity:500g/100g
Price ($):1170.0/266.0
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